molecular formula C20H11Cl2IN2O2 B11552862 2,4-dichloro-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

2,4-dichloro-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B11552862
M. Wt: 509.1 g/mol
InChI Key: AJLQUXRWFGXGJR-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes chlorinated phenol and iodinated benzoxazole moieties, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of Benzoxazole Intermediate: The synthesis begins with the preparation of 2-(3-iodophenyl)-1,3-benzoxazole through a cyclization reaction involving 3-iodoaniline and salicylaldehyde under acidic conditions.

    Chlorination: The benzoxazole intermediate is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the desired positions.

    Imination: The chlorinated intermediate undergoes imination with 2,4-dichlorophenol in the presence of a suitable base, such as sodium hydroxide, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form amine derivatives.

    Substitution: Halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenol and benzoxazole derivatives.

Scientific Research Applications

2,4-Dichloro-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, its phenolic group can participate in hydrogen bonding and electrostatic interactions, while the benzoxazole moiety can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4-dichloro-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol lies in its iodinated benzoxazole moiety, which imparts distinct electronic and steric properties. This feature can enhance its binding affinity to specific molecular targets and improve its reactivity in certain chemical reactions compared to its analogs.

Properties

Molecular Formula

C20H11Cl2IN2O2

Molecular Weight

509.1 g/mol

IUPAC Name

2,4-dichloro-6-[[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C20H11Cl2IN2O2/c21-13-6-12(19(26)16(22)8-13)10-24-15-4-5-18-17(9-15)25-20(27-18)11-2-1-3-14(23)7-11/h1-10,26H

InChI Key

AJLQUXRWFGXGJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O

Origin of Product

United States

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